molecular formula C12H14NO3+ B1594908 Cotarnine chloride CAS No. 20276-45-3

Cotarnine chloride

Cat. No. B1594908
CAS RN: 20276-45-3
M. Wt: 220.24 g/mol
InChI Key: KGZAOSLMBZSSTE-UHFFFAOYSA-N
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Description

Cotarnine chloride is a crystalline alkaloid . It is obtained by the oxidation of narcotine and has been used chiefly in the form of its chloride (C12H14ClNO3) to check bleeding especially from small blood vessels . Its molecular formula is C12H14ClNO3 .


Synthesis Analysis

Cotarnine chloride reacts with terminal acetylenes with short-time heating in acetonitrile in the presence of the catalytic system CuI—morpholine to form cotarnine 1-alkynyl derivatives . In a study, 20 amino acid conjugated derivatives of noscapine and cotarnine at the 6-position were synthesized and evaluated for anticancer activity .


Molecular Structure Analysis

The molecular formula of Cotarnine chloride is C12H14ClNO3 . The average mass is 255.697 Da and the monoisotopic mass is 255.066223 Da .


Chemical Reactions Analysis

Cotarnine chloride undergoes reactions with silver acetylides and alkynes . It also undergoes electrophilic Einhorn acylamidomethylation (with 60–95% yield) and sulfochlorination with chlorosulfonic acid at position 5 .


Physical And Chemical Properties Analysis

Cotarnine chloride is a light-yellow powder that is deliquescent in moist air . It is soluble in alcohol, chloroform, ether, benzene, and dilute acids . It is slightly soluble in water and only slightly soluble in potassium hydroxide solution .

Scientific Research Applications

Chemical Properties and Synthesis

Cotarnine chloride exhibits significant biological properties, which can be altered by functionalizing its core structure. This functionalization leads to the synthesis of various bioactive products. Recent developments in the chemistry of cotarnine and its derivatives have expanded understanding of its properties, synthesis, and reactivity (Sahu et al., 2020).

Reactions with Other Compounds

Cotarnine chloride reacts with silver acetylides and alkynes to yield significant compounds. For example, three-component reactions of cotarnine chloride with silver acetylides and methyl propiolate or ethynyl methyl ketone result in the formation of various substances, providing insights into its chemical behavior (Voskressensky et al., 2016).

Pharmaceutical Synthesis

Cotarnine chloride serves as a starting material for the synthesis of pharmacologically relevant compounds. This includes the synthesis of isoquinoline-tetrazoles and benzazocine-tetrazoles, which are important in pharmaceutical research (Borisov et al., 2014).

Metal-Free Chemical Reactions

It has been demonstrated that cotarnine can react with acyl/aryl ketones in green solvents to efficiently produce an array of 1,2,3,4-tetrahydroisoquinolines. This reaction occurs under metal-free conditions and is scalable, showcasing cotarnine's versatility in organic synthesis (Choudhury et al., 2017).

Structural Modifications and Derivatives

Cotarnine chloride has been used to create various structural modifications, leading to the synthesis of novel compounds. For instance, simplest derivatives of cotarnine, such as cotarnone and 1,2-dihydrocotarnine, have undergone various chemical reactions to yield new substances with potential applications in different fields (Kartsev et al., 2020).

Safety And Hazards

Cotarnine chloride is considered hazardous . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-methoxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14NO3.ClH/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5-6H,3-4,7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQAGVANIBSWBW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905241
Record name Methyl(6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-4(6H)-ylidene)oxidanium chloride
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Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cotarnine chloride

CAS RN

10018-19-6
Record name 1,3-Dioxolo[4,5-g]isoquinolinium, 7,8-dihydro-4-methoxy-6-methyl-, chloride (1:1)
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Record name Cotarnine chloride [NF]
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Record name Cotarnine chloride
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Record name Methyl(6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-4(6H)-ylidene)oxidanium chloride
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Record name 7,8-dihydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolinium chloride
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Record name COTARNINE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
LG Voskressensky, AA Titov, R Samavati… - Chemistry of …, 2016 - Springer
… Cotarnine chloride (1), a salt of 4-methoxy-6-methyldioxoloisoquinoline, is converted into 1-… In work9 we described the use of cotarnine chloride as a component in the Ugi-azide reaction…
Number of citations: 4 link.springer.com
GI Oleshko, GI Kudymov - Pharmaceutical Chemistry Journal, 1970 - Springer
… Into a separatory funnel we introduced 10 ml of a 0.001-N solution of hydrochloric acid for cotarnine chloride and dimedrol, and a 0.tN solution for papaverine hydrochloride. Then 5 ml …
Number of citations: 3 link.springer.com
E Kunec-Vajić, K Weber - Croatica Chemica Acta, 1968 - hrcak.srce.hr
… 1 and 2 present the curves of the quenching of acridine with cotarnine chloride and of sodium naphthionate with caffeine respectively. In the first case the quenching is very efficacious, …
Number of citations: 2 hrcak.srce.hr
LY Ukhin, VG Kartsev - Chemistry of natural compounds, 2004 - search.ebscohost.com
… Brief heating of cotarnine chloride 3 with silver acetylenides of propargylamines 4 in … Cotarnine chloride (1.2 g, 4.7 mmol) and 2c (1.45 g, 4.9 mmol) in CH3CN (10 mL) were stirred for 10 …
Number of citations: 12 search.ebscohost.com
RS Borisov, LG Voskressensky, AI Polyakov… - Synlett, 2014 - thieme-connect.com
… research program on isocyanide multicomponent[6] and alkyne-induced N-heterocyclic ring-expansion reactions,[7] we became interested in studying the reactivity of cotarnine chloride …
Number of citations: 19 www.thieme-connect.com
LT Anh, AA Titov, R Samavati… - Acta Crystallographica …, 2017 - scripts.iucr.org
… by the reaction of cotarnine chloride with activated alkynes in the … reaction between cotarnine chloride and acetylacetylene … of copper(I) acetylide to cotarnine chloride followed by [2,3]-…
Number of citations: 1 scripts.iucr.org
WM WHALEY, M MEADOW - The Journal of Organic Chemistry, 1954 - ACS Publications
… N-Carbethoxycotarnine was also prepared from cotarnine chloride by the action of ethyl chloroformate.The reaction failed with (+)-corlumine. 2,4-Dinitrophenylhydrazones of the N-…
Number of citations: 12 pubs.acs.org
T IuV, LI Brutko, MK Polievktov - Farmatsiia, 1975 - europepmc.org
[Polarographic determination of cotarnine chloride in tablets]. - Abstract - Europe PMC … [Polarographic determination of cotarnine chloride in tablets]. … [Iodometric methods for the control of …
Number of citations: 2 europepmc.org
PP Suprun - Farmatsevtychnyi zhurnal, 1976 - pubmed.ncbi.nlm.nih.gov
[Iodometric methods for the control of cotarnine chloride based on the polyiodide reaction] [Iodometric methods for the control of cotarnine chloride based on the polyiodide reaction] …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
LY Ukhin, EN Shepelenko, LV Belousova… - Russian Chemical …, 2016 - Springer
… cotarnine chloride 1 and AgI organoacetylides. The present work is devoted to the one pot syntheses of these compounds via the reaction of cotarnine chloride 1 … Cotarnine chloride 1 …
Number of citations: 1 link.springer.com

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